1-(4-Nitrobenzoyl)piperidin-4-one
Overview
Description
1-(4-Nitrobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol It is characterized by the presence of a piperidinone ring substituted with a nitrobenzoyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: 1-(4-Aminobenzoyl)piperidin-4-one.
Reduction of the carbonyl group: 1-(4-Nitrobenzoyl)piperidin-4-ol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrobenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)piperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidinone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobenzoyl)piperidin-4-one: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxybenzoyl)piperidin-4-one: Similar structure but with a methoxy group instead of a nitro group.
1-(4-Chlorobenzoyl)piperidin-4-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(4-Nitrobenzoyl)piperidin-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
IUPAC Name |
1-(4-nitrobenzoyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFSAFLSZJSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392589 | |
Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-84-2 | |
Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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